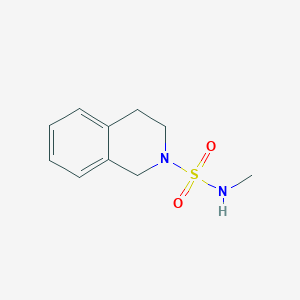

N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a secondary amine with the chemical formula C9H11N . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their biological potential . Commonly used synthetic strategies for constructing the core scaffold of THIQ have been discussed . For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis

Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications

- THIQ-S and its analogs have demonstrated antibacterial activity against various pathogenic bacterial strains . Researchers have synthesized novel compounds based on the THIQ scaffold and evaluated their efficacy against bacterial infections.

- Endogenous tetrahydroisoquinolines, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their role in controlling neurotransmitter function and preventing neurotoxicity related to MAO activity in the brain . These compounds may have implications for neurodegenerative disorders.

- THIQs have been investigated in the context of Parkinson’s disease. For instance, rotenone-induced parkinsonian syndrome models have utilized these compounds to study disease mechanisms . Their potential neuroprotective effects are of interest.

- Beyond their biological activities, THIQs find applications in organic synthesis and supramolecular chemistry. Their unique structure allows for diverse functionalization and participation in chemical reactions .

Antibacterial Properties

Monoamine Oxidase (MAO) Inhibition

Parkinson’s Disease Research

Organic Synthesis and Supramolecular Chemistry

Mechanism of Action

Target of Action

N-Methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant . The primary targets of 1MeTIQ are dopaminergic neurons .

Mode of Action

1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Biochemical Pathways

1MeTIQ affects the dopamine metabolism . It inhibits the monoamine oxidase (MAO)-dependent oxidation of dopamine and serotonin in all investigated structures . This leads to increased concentrations of monoamines in the brain .

Pharmacokinetics

It is known that 1metiq is an endogenous substance present in the mammalian brain . This suggests that it has good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 1MeTIQ’s action are primarily neuroprotective. It has been shown to reduce the immobility time in the forced swimming test (FST) in rats, suggesting an antidepressant-like effect . It also produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered 1MeTIQ in high doses .

Action Environment

The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For example, the presence of other substances in the brain, such as neurotoxins, can affect its neuroprotective activity . .

Safety and Hazards

Future Directions

The future directions of research on “N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide” and its analogs could focus on further exploring their biological potential, improving their synthetic strategies, and understanding their mechanism of action . This could lead to the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name |

N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-11-15(13,14)12-7-6-9-4-2-3-5-10(9)8-12/h2-5,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZBCSFAHHVGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2748703.png)

![Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate](/img/structure/B2748711.png)

![6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B2748713.png)

![3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2748715.png)

![N-[4-(diethylamino)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2748720.png)